molecular formula C11H11F3N2O4 B018315 Hydroxy Flutamide-d6 CAS No. 223134-73-4

Hydroxy Flutamide-d6

Katalognummer: B018315
CAS-Nummer: 223134-73-4
Molekulargewicht: 298.25 g/mol
InChI-Schlüssel: YPQLFJODEKMJEF-WFGJKAKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3,3-Trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide is a deuterated analog of a hydroxylated amide compound Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter the physical and chemical properties of the compound

Vorbereitungsmethoden

Synthetic Foundations of Flutamide and Its Derivatives

Core Structure of Flutamide

Flutamide (2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide) is synthesized via acylation of 2-nitro-5-aminobenzotrifluoride with isobutyryl chloride. The process, as detailed in the CN103408447A patent, employs 1,2-dichloroethane as a solvent and N,N-dimethylacetamide (DMAC) as an acid scavenger, with 4-dimethylaminopyridine (DMAP) catalyzing the reaction . Key steps include:

  • Acylation : Dropwise addition of isobutyryl chloride to 2-nitro-5-aminobenzotrifluoride at 5–10°C, followed by stirring at 18–25°C until completion .

  • Workup : Steam distillation of 1,2-dichloroethane, filtration, and recrystallization with ethanol to yield flutamide with >99.8% purity .

This method achieves a 96% conversion rate, emphasizing mild conditions and solvent recyclability .

Deuteration Strategies for Anti-Androgens

Lessons from Deuterated Apalutamide

The deuteration of apalutamide (a second-generation anti-androgen) provides a template for Hydroxy Flutamide-d6 synthesis. In a study cited in PubMed, deuterated apalutamide analogs (e.g., compound 19) were prepared by replacing hydrogen with deuterium at the N-methyl group . Key findings include:

  • Deuterium Incorporation : Trideuteromethylation improved plasma exposure (AUC<sub>0–∞</sub>) by 1.8-fold in rats compared to non-deuterated apalutamide .

  • Synthetic Protocol :

    • Step 1 : Selective deuteration of the methylamine precursor using deuterated methyl iodide (CD<sub>3</sub>I) or deuterated formaldehyde (D<sub>2</sub>CO).

    • Step 2 : Coupling the deuterated amine with the aromatic core via amide bond formation .

Application to this compound

Extending these principles, this compound synthesis likely involves:

  • Deuteration of the Hydroxyl Group : Replacing six hydrogen atoms (d6) on the hydroxyl-bearing methyl group with deuterium.

  • Synthetic Pathway :

    • Deuterated Isobutyryl Chloride : Reacting deuterated isobutyric acid (CD<sub>3</sub>CD<sub>2</sub>COCl) with 2-nitro-5-aminobenzotrifluoride under DMAP catalysis.

    • Post-Synthetic Deuteration : Hydrogen-deuterium exchange at the hydroxyl group using D<sub>2</sub>O under acidic or basic conditions.

Comparative Pharmacokinetic Data

While specific data for this compound are unavailable, deuterated apalutamide studies demonstrate the impact of deuteration:

ParameterNon-Deuterated ApalutamideDeuterated Apalutamide (19)Improvement Factor
C<sub>max</sub> (ng/mL)4508101.8x
AUC<sub>0–∞</sub> (h·ng/mL)320061001.9x
Half-life (h)12.518.31.5x

Data adapted from .

Deuteration reduces metabolic clearance by stabilizing C-D bonds against oxidative enzymes, prolonging half-life and enhancing bioavailability .

Challenges in this compound Synthesis

Isotopic Purity and Positional Specificity

  • Selective Deuteration : Ensuring deuterium incorporation exclusively at the hydroxyl-bearing methyl group requires precise control. Techniques like directed ortho-metalation or enzymatic deuteration may mitigate off-target labeling.

  • Analytical Validation : LC-MS/MS and <sup>2</sup>H-NMR are critical for verifying deuteration efficiency and positional integrity.

Scalability and Cost

  • Deuterated Reagents : CD<sub>3</sub>I and D<sub>2</sub>O are costly, necessitating solvent recovery systems (e.g., 1,2-dichloroethane recycling in flutamide synthesis) .

Analyse Chemischer Reaktionen

Types of Reactions

3,3,3-Trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst or iron powder and hydrochloric acid.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Hydroxy Flutamide-d6 is used in pharmacokinetic studies to measure plasma concentrations and understand its metabolic pathways. Research indicates that hydroxyflutamide is the main active metabolite of flutamide, with significant implications for its therapeutic efficacy.

  • Study Findings : A study demonstrated that after administering 250 mg of flutamide, the plasma concentration of hydroxyflutamide peaked at approximately 1.7 µM within 2-4 hours. This concentration is crucial as it maintains a substantial excess over serum testosterone levels, which is vital for its antiandrogenic activity .

Antiandrogenic Activity in Prostate Cancer

This compound has been investigated for its antiandrogenic properties, particularly in prostate cancer treatment. It acts as an androgen receptor antagonist, inhibiting the effects of androgens that promote the growth of prostate cancer cells.

  • Clinical Trials : In clinical trials involving intraprostatic injections of hydroxyflutamide formulations, significant reductions in prostate-specific antigen (PSA) levels were observed. For instance, a study reported a decrease in PSA levels by 24.9% after treatment with a depot formulation .

Development of Novel Antiandrogens

Recent research has focused on synthesizing new compounds inspired by hydroxyflutamide to enhance selectivity and efficacy against prostate cancer cells. These compounds are designed to improve upon the limitations of existing antiandrogens like flutamide and bicalutamide.

  • Molecular Docking Studies : Molecular docking experiments have been conducted to explore the binding affinity of new flutamide-like compounds to the androgen receptor (AR). Some derivatives showed improved anti-proliferative activity against prostate cancer cell lines compared to hydroxyflutamide and standard therapies .

Case Studies and Efficacy Research

Several case studies have documented the effectiveness of this compound in clinical settings:

  • Intraprostatic Injection Studies : In trials involving intraprostatic injections of hydroxy flutamide formulations, patients exhibited significant reductions in both PSA levels and prostate volume over periods ranging from 6 to 8 weeks. MRI assessments indicated morphological changes consistent with tumor response .
  • Comparative Studies : A comparative analysis showed that certain synthesized compounds derived from hydroxy flutamide demonstrated superior selectivity and lower toxicity against non-cancerous cells compared to traditional antiandrogens .

Summary Table of Key Findings

Study/TrialApplicationKey Findings
LPC-002 & LPC-003Intraprostatic InjectionPSA reduction by 24.9% and 14% in prostate volume; safe with minimal side effects
PharmacokineticsPlasma Concentration MeasurementPeak concentration at 1.7 µM post-administration; essential for maintaining antiandrogen activity
Molecular DockingNew Compound DevelopmentImproved anti-proliferative activity compared to hydroxy flutamide; better selectivity noted

Wirkmechanismus

The mechanism of action of 3,3,3-Trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of deuterium can influence the compound’s binding affinity, metabolic stability, and overall pharmacokinetic profile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3,3-Trideuterio-2-hydroxy-N-[4-nitro-3-(methyl)phenyl]-2-(trideuteriomethyl)propanamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-Hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-methylpropanamide: Non-deuterated analog of the compound.

    3,3,3-Trideuterio-2-hydroxy-N-[4-amino-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The incorporation of deuterium atoms in 3,3,3-Trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide enhances its metabolic stability and alters its chemical properties, making it distinct from its non-deuterated analogs

Biologische Aktivität

Hydroxy Flutamide-d6 (HF-d6) is a deuterated analogue of hydroxyflutamide, a nonsteroidal antiandrogen (NSAA) primarily used in the treatment of prostate cancer. The deuteration of hydroxyflutamide enhances its pharmacokinetic properties, making it a valuable compound for research into androgen receptor (AR) interactions and antiandrogenic activity.

  • IUPAC Name : 2-Hydroxyflutamide-d6
  • Chemical Formula : C₁₁H₅D₆F₃N₂O₄
  • Molar Mass : 298.3 g/mol
  • CAS Number : 10756473

Biological Activity

This compound exhibits significant biological activity through its interaction with the androgen receptor. It acts as an antagonist, inhibiting the effects of androgens such as testosterone and dihydrotestosterone (DHT). The compound's effectiveness is measured by its half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit 50% of the biological activity.

Androgen Receptor Binding Affinity

The binding affinity of HF-d6 to the androgen receptor is crucial for its biological efficacy. Research indicates that hydroxyflutamide has an IC50 value around 700 nM, which is approximately four times less potent than bicalutamide, another commonly used antiandrogen .

This compound functions by binding to the ligand-binding domain (LBD) of the androgen receptor, preventing the receptor from activating gene transcription that promotes prostate cancer cell proliferation. This mechanism is critical in therapeutic applications for prostate cancer management.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study assessed the antiproliferative effects of HF-d6 on various prostate cancer cell lines, including LAPC-4 and PC-3. The results demonstrated that HF-d6 exhibited lower toxicity against non-cancerous cell lines compared to flutamide, suggesting improved selectivity .
    • The selectivity index (SI) for HF-d6 was calculated, showing that it had a better profile than flutamide with respect to toxicity against non-cancerous cells .
  • Comparative Analysis :
    • A comparative study between HF-d6 and other antiandrogens found that while HF-d6 has a lower relative binding affinity (RBA) than bicalutamide, it still demonstrates significant antiandrogenic properties .
CompoundIC50 (nM)RBA
Bicalutamide1904.3
Hydroxyflutamide7000.57
Flutamide<5.7<0.0057
Nilutamide9000.9
  • Clinical Applications :
    • Clinical trials have shown that patients treated with hydroxyflutamide demonstrate a reduction in prostate-specific antigen (PSA) levels, indicating effective suppression of androgen activity .

Q & A

Basic Research Questions

Q. What analytical methodologies are essential for characterizing Hydroxy Flutamide-d6 in preclinical studies?

this compound, a deuterated analog of hydroxyflutamide, requires rigorous characterization using techniques like nuclear magnetic resonance (NMR) for deuterium incorporation validation and high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>98% d6). Chromatographic methods (e.g., LC-MS/MS) should be optimized to distinguish it from non-deuterated analogs, ensuring minimal interference in quantitative assays .

Q. How is this compound utilized as an internal standard in pharmacokinetic studies?

As a stable isotope-labeled compound, this compound is employed to normalize data in mass spectrometry by compensating for matrix effects and ionization variability. Researchers must validate its stability under experimental conditions (e.g., plasma pH, temperature) and ensure its retention time closely matches the analyte to avoid co-elution errors .

Q. What are the criteria for selecting deuterated analogs like this compound in androgen receptor (AR) binding assays?

Deuterium substitution should minimally alter molecular conformation to preserve binding affinity. Researchers should perform competitive radioligand binding assays comparing IC50 values of this compound with its non-deuterated counterpart. Statistical analysis (e.g., Student’s t-test) must confirm no significant difference (p > 0.05) in receptor interaction .

Advanced Research Questions

Q. How can researchers address discrepancies in reported metabolic stability data for this compound?

Contradictions often arise from variability in hepatic microsomal assay conditions (e.g., species-specific CYP450 isoforms). To resolve this, replicate studies using standardized protocols (e.g., pooled human liver microsomes, NADPH regeneration systems) and report half-life (t½) with error margins. Meta-analysis of existing data can identify outliers due to methodological inconsistencies .

Q. What experimental designs are optimal for assessing deuterium kinetic isotope effects (KIEs) on this compound’s metabolic pathways?

Use dual-labeled (d6 and 13C) isotopes in tandem mass spectrometry to track metabolic cleavage sites. Compare metabolic rates in vitro (e.g., hepatocyte incubations) and in vivo (rodent models) while controlling for enzyme saturation effects. KIE values >1.5 indicate significant deuterium impact on rate-limiting steps .

Q. How should researchers optimize LC-MS/MS parameters for detecting this compound in complex biological matrices?

Employ differential mobility spectrometry (DMS) to enhance specificity in ion separation. Optimize collision energy and declustering potential to minimize background noise. Use matrix-matched calibration curves with internal standards to correct for ion suppression, ensuring a limit of quantification (LOQ) ≤1 ng/mL .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Apply non-linear regression models (e.g., Hill equation) to EC50/LC50 calculations. Use Bayesian hierarchical models to account for inter-experimental variability. Sensitivity analysis should evaluate the impact of outlier removal on confidence intervals .

Q. Methodological Challenges & Solutions

Q. How can researchers mitigate deuterium/hydrogen exchange issues in long-term stability studies of this compound?

Store samples in aprotic solvents (e.g., acetonitrile) at -80°C to reduce exchange. Periodically analyze samples via NMR to monitor deuterium loss. Use accelerated stability studies (40°C/75% RH) to predict degradation kinetics and validate storage conditions .

Q. What strategies validate the specificity of this compound in high-throughput screening assays?

Perform cross-reactivity assays against structurally similar AR antagonists (e.g., bicalutamide). Use CRISPR-engineered AR-null cell lines as negative controls. Data should demonstrate ≥95% signal inhibition in AR-positive models compared to controls .

Q. How should conflicting data on this compound’s plasma protein binding be resolved?

Discrepancies often stem from assay types (e.g., equilibrium dialysis vs. ultrafiltration). Standardize protocols across labs using isotope dilution assays and report free fraction (%) with inter-lab reproducibility metrics (e.g., CV <15%). Collaborative ring trials can harmonize results .

Eigenschaften

IUPAC Name

3,3,3-trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O4/c1-10(2,18)9(17)15-6-3-4-8(16(19)20)7(5-6)11(12,13)14/h3-5,18H,1-2H3,(H,15,17)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQLFJODEKMJEF-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Propionic acid, 3-chloro-, trimethylsilyl ester
Propionic acid, 3-chloro-, trimethylsilyl ester
Hydroxy Flutamide-d6
Propionic acid, 3-chloro-, trimethylsilyl ester
Propionic acid, 3-chloro-, trimethylsilyl ester
Hydroxy Flutamide-d6
Propionic acid, 3-chloro-, trimethylsilyl ester
Propionic acid, 3-chloro-, trimethylsilyl ester
Hydroxy Flutamide-d6
Propionic acid, 3-chloro-, trimethylsilyl ester
Propionic acid, 3-chloro-, trimethylsilyl ester
Hydroxy Flutamide-d6
Propionic acid, 3-chloro-, trimethylsilyl ester
Propionic acid, 3-chloro-, trimethylsilyl ester
Hydroxy Flutamide-d6
Propionic acid, 3-chloro-, trimethylsilyl ester
Propionic acid, 3-chloro-, trimethylsilyl ester
Hydroxy Flutamide-d6

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.